molecular formula C22H26N4O3 B2999824 N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1396794-87-8

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2999824
CAS No.: 1396794-87-8
M. Wt: 394.475
InChI Key: LHDQYVRIKLEYBU-UHFFFAOYSA-N
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Description

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, an oxadiazole ring, and a pyrrolidine carboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the cyclopropyl group, and the coupling of the pyrrolidine carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-methoxyphenyl)acetamide
  • N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-methylphenyl)urea

Uniqueness

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c27-18-13-16(14-26(18)17-7-3-1-4-8-17)20(28)24-22(11-5-2-6-12-22)21-23-19(25-29-21)15-9-10-15/h1,3-4,7-8,15-16H,2,5-6,9-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDQYVRIKLEYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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